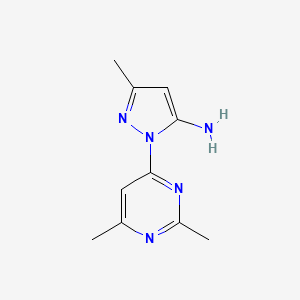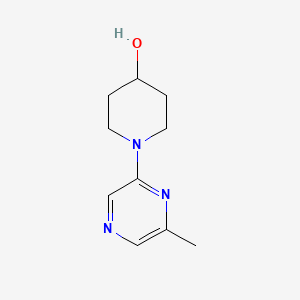![molecular formula C22H21N3O7S2 B2887232 Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 1223848-56-3](/img/new.no-structure.jpg)
Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a sulfonyl group, a dihydropyrimidinone core, and a benzoate ester, making it a subject of interest for researchers exploring new chemical entities with biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dihydropyrimidinone Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed in the presence of an acid catalyst to form the dihydropyrimidinone ring.
Introduction of the Sulfonyl Group: The 4-ethoxyphenylsulfonyl group can be introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.
Thioester Formation: The thioester linkage is formed by reacting the dihydropyrimidinone derivative with a suitable thiol compound.
Acetylation and Esterification: The final steps involve acetylation of the amine group and esterification to introduce the methyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate can serve as a building block for more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, such as enzyme inhibition or receptor binding, due to its structural features. It could be explored for potential therapeutic applications, including anti-inflammatory, antiviral, or anticancer properties.
Industry
In the materials science field, the compound’s unique chemical properties might be leveraged in the development of new materials with specific functionalities, such as polymers or coatings.
Mécanisme D'action
The mechanism by which Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The sulfonyl and dihydropyrimidinone groups could interact with specific amino acid residues, stabilizing the inhibitor-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
- Methyl 2-{[({5-[(4-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
Uniqueness
Compared to similar compounds, Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is unique due to the presence of the ethoxy group on the phenyl ring. This modification can influence its chemical reactivity and biological activity, potentially offering different pharmacokinetic and pharmacodynamic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Numéro CAS |
1223848-56-3 |
|---|---|
Formule moléculaire |
C22H21N3O7S2 |
Poids moléculaire |
503.54 |
Nom IUPAC |
methyl 2-[[2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O7S2/c1-3-32-14-8-10-15(11-9-14)34(29,30)18-12-23-22(25-20(18)27)33-13-19(26)24-17-7-5-4-6-16(17)21(28)31-2/h4-12H,3,13H2,1-2H3,(H,24,26)(H,23,25,27) |
Clé InChI |
HOGIYVUUDOWZCV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-methyl 2-(2-((2,4-dimethoxybenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2887149.png)
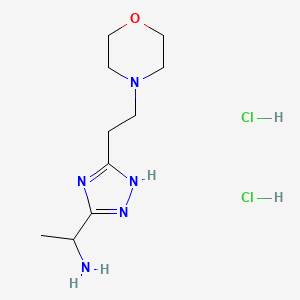
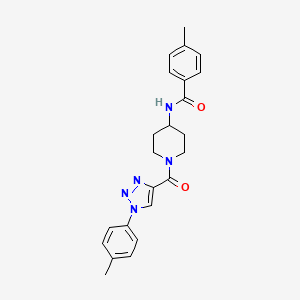
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2887153.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide](/img/structure/B2887156.png)
![4-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)-1-methylpyrrolidin-2-one](/img/structure/B2887158.png)
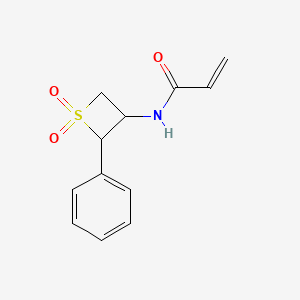
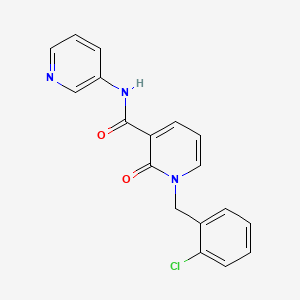
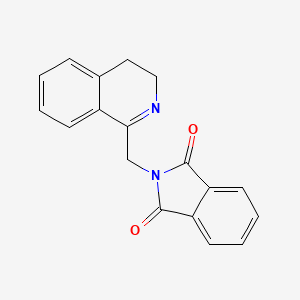
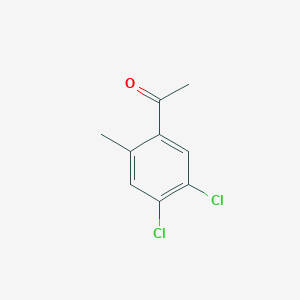
![(3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2887170.png)
